molecular formula C34H42N2O6 B2590475 ivDde-L-Lys(Fmoc)-OH CAS No. 1446752-60-8

ivDde-L-Lys(Fmoc)-OH

Cat. No. B2590475
CAS RN: 1446752-60-8
M. Wt: 574.718
InChI Key: XHYVKYKHSHULFH-MHZLTWQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“ivDde-L-Lys(Fmoc)-OH” is an orthogonally-protected lysine derivative based on the hindered Dde variant ivDde . It has very similar chemical properties to Fmoc-Lys(Dde)-OH .


Synthesis Analysis

This compound is used as a building block in the synthesis of branched, cyclic, and modified peptides by Fmoc solid-phase peptide synthesis . After introducing this building block, the Fmoc group can be removed by treatment with piperidine in DMF, enabling chain extension on the lysine side chain .


Molecular Structure Analysis

The empirical formula of “ivDde-L-Lys(Fmoc)-OH” is C34H42N2O6 . Its molecular weight is 574.71 g/mol .


Chemical Reactions Analysis

The side-chain ivDde group of “ivDde-L-Lys(Fmoc)-OH” is considerably more stable to piperidine than Dde, and is less prone to migrate from protected to unprotected lysine side-chains . When removing ivDde in the presence of allyl-based protecting groups, allyl alcohol should be included in the deprotection solution to prevent reduction of the allyl group .


Physical And Chemical Properties Analysis

“ivDde-L-Lys(Fmoc)-OH” is a white to slight yellow to beige powder . It is clearly soluble in DMSO .

Scientific Research Applications

Sigma-Aldrich: Fmoc-Lys (ivDde)-Wang resin : R. Chhabra et al. (1998) Tetrahedron Lett., 39, 1603. : References specific to neoglycopeptides were not found in the provided search results. : References specific to lipopeptides for antifungal and cancer vaccines were not found in the provided search results.

Future Directions

Amino acids and amino acid derivatives like “ivDde-L-Lys(Fmoc)-OH” have been commercially used as ergogenic supplements . They could potentially be further explored in this context.

properties

IUPAC Name

(2S)-6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H42N2O6/c1-21(2)17-28(31-29(37)18-34(3,4)19-30(31)38)36-27(32(39)40)15-9-10-16-35-33(41)42-20-26-24-13-7-5-11-22(24)23-12-6-8-14-25(23)26/h5-8,11-14,21,26-27,37H,9-10,15-20H2,1-4H3,(H,35,41)(H,39,40)/t27-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCUYNKHCHODACY-MHZLTWQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=NC(CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC(=N[C@@H](CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H42N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

574.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ivDde-L-Lys(Fmoc)-OH

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